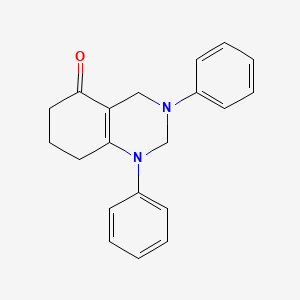

1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one

Description

Properties

CAS No. |

740846-92-8 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1,3-diphenyl-4,6,7,8-tetrahydro-2H-quinazolin-5-one |

InChI |

InChI=1S/C20H20N2O/c23-20-13-7-12-19-18(20)14-21(16-8-3-1-4-9-16)15-22(19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |

InChI Key |

YMHVHMRVIFQDPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CN(CN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Reactants | Aromatic aldehyde, aromatic amine, cyclic diketone |

| Catalyst | Concentrated HCl |

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Work-up | Filtration, washing with ethanol, recrystallization from chloroform/methanol mixture |

| Yield | Typically 70-85% |

Mechanism Highlights

- Initial formation of Schiff base from aldehyde and amine

- Michael addition of diketone to Schiff base

- Cyclization to form the hexahydroquinazolinone ring system

Example Data from Literature

A study by Ladani et al. (2009) reported the synthesis of octahydroquinazolinones via a similar approach, achieving yields up to 82% with melting points around 290-292 °C, confirmed by elemental analysis and spectroscopic data (IR, ^1H NMR, ^13C NMR).

Stepwise Synthesis via Hydrazine Derivatives

Another approach involves the preparation of hydrazine or hydrazide intermediates from hexahydroquinazoline derivatives, followed by further functionalization and cyclization.

Typical Steps

Hydrazinolysis : Reaction of 4-aryl-8-benzylidene-hexahydroquinazoline derivatives with hydrazine hydrate in ethanol under reflux for 18 hours to yield hydrazine derivatives.

Acetylation : Treatment of hydrazine derivatives with acetic anhydride under reflux to form acetylated quinazolinone derivatives.

Thiosemicarbazide Reaction : Reaction of acetylated derivatives with thiosemicarbazide in ethanol under reflux in the presence of sodium ethoxide to form thiosemicarbazide derivatives.

Schiff Base Formation : Condensation of thiosemicarbazide derivatives with aromatic aldehydes under reflux with catalytic acetic acid to yield Schiff bases.

Reaction Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux 18 hr | 80 | 165-167 |

| Acetylation | Acetic anhydride, reflux 10 hr | 60 | 143-145 |

| Thiosemicarbazide | Thiosemicarbazide, ethanol, reflux 10 hr, NaOEt | 70 | 178-180 |

| Schiff Base Formation | Aromatic aldehyde, ethanol, reflux 8 hr, acetic acid | 75 | 185-187 |

Spectroscopic and Analytical Data

- FT-IR: Characteristic bands for NH, C=O, C=N, and C=S groups

- ^1H NMR: Signals corresponding to aromatic protons, NH, CH groups, and methyl groups

- Elemental analysis consistent with calculated values

- Mass spectrometry confirming molecular ion peaks

These detailed steps and data were reported by Dawoud (2016), demonstrating the versatility of this synthetic route for quinazolinone derivatives.

Alternative Synthetic Approaches

Other methods include:

1,3-Dipolar Cycloaddition : Alkylation of quinazolin-4(3H)-one followed by 1,3-dipolar cycloaddition with arylnitrile oxides to form substituted quinazolinone derivatives. This method is more specialized and used for functionalized derivatives.

Use of Tetrazoloquinoline Aldehydes : Reaction of tetrazoloquinoline-4-carbaldehydes with cyclic diketones and (thio)urea under acidic conditions to yield octahydroquinazolinones, which can be modified to hexahydro derivatives.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot multi-component | Aromatic aldehyde, amine, diketone | HCl, ethanol, reflux 5 hr | 70-85 | Simple, efficient, good yields |

| Stepwise hydrazine route | Hexahydroquinazoline, hydrazine, acetic anhydride, thiosemicarbazide | Reflux, ethanol, 8-18 hr | 60-80 | Allows functional group modifications |

| 1,3-Dipolar cycloaddition | N-propargyl quinazolinone, arylnitrile oxides | Room temp, chloroform, 6-24 hr | Moderate | For substituted derivatives |

| Tetrazoloquinoline aldehydes | Tetrazoloquinoline aldehyde, diketone, (thio)urea | Acidic ethanol, reflux 5 hr | ~80 | Specialized substrates |

Research Findings and Analytical Characterization

- The synthesized compounds consistently show characteristic IR bands for NH, C=O, and C=N groups confirming quinazolinone formation.

- ^1H and ^13C NMR spectra provide detailed structural confirmation, including signals for aromatic protons, methylene groups, and methyl substituents.

- Elemental analyses closely match theoretical values, indicating high purity.

- Mass spectrometry confirms molecular weights and fragmentation patterns.

- Some derivatives exhibit notable antioxidant and antimicrobial activities, suggesting the synthetic methods produce biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives.

Reduction: Formation of dihydroquinazolinones.

Substitution: Introduction of different functional groups on the phenyl rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1,3-diphenylhexahydroquinazolinone exhibit promising anticancer properties. For instance, compounds related to this structure have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The ability to modify the phenyl groups allows for fine-tuning of biological activity and selectivity towards cancer cell lines.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of 1,3-diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one in models of neurodegenerative diseases. The compound has demonstrated the ability to mitigate oxidative stress and inflammation in neuronal cells. This suggests its potential as a therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease.

Materials Science

Polymer Chemistry

The compound has been utilized in the development of novel polymeric materials. Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional materials.

Nanocomposites

In nanotechnology, 1,3-diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one has been explored as a functional additive in nanocomposites. These nanocomposites show enhanced electrical conductivity and mechanical strength due to the synergistic effects of the nanofillers and the hexahydroquinazolinone matrix.

Biological Research Tool

Biochemical Assays

The compound serves as a valuable tool in biochemical assays aimed at understanding cellular signaling pathways. Its ability to modulate specific enzymatic activities makes it suitable for studying enzyme kinetics and inhibition mechanisms.

Drug Development Studies

In drug discovery processes, 1,3-diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is often used as a lead compound for synthesizing new derivatives with enhanced pharmacological profiles. This includes modifications that improve bioavailability and reduce toxicity.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physical Properties

Key Observations:

Substituent Flexibility: The 2-position (X) is critical: replacing oxygen (O) with sulfur (S) enhances electron-withdrawing effects, as seen in compounds 4c, 23, and 8A .

Biological Relevance :

- The thioxo (S) derivatives, such as EGB , exhibit kinesin Eg5 inhibitory activity, as demonstrated in crystallographic studies (PDB: 2X7D) .

- Indole-containing derivatives (e.g., 23 ) show promise in antitumor studies, though the exact mechanism requires further exploration .

Synthetic Yields and Conditions :

- Yields vary significantly: 3i achieves 80% under optimized conditions, while other derivatives require longer reaction times or acidic catalysts .

Research Findings and Implications

- Electronic Effects : Thioxo derivatives (X=S) display stronger hydrogen-bonding capacity compared to oxo (X=O) analogues, as evidenced by IR stretching frequencies (e.g., 1724 cm$ ^{-1} $ for C=O in 8A vs. 1620 cm$ ^{-1} $ for C=S in 4c ) .

- Steric Modulation : 7,7-Dimethyl groups (e.g., in 4c and EGB ) stabilize the chair conformation of the cyclohexane ring, enhancing metabolic stability .

- Pharmacological Potential: The kinesin-inhibiting activity of EGB highlights the scaffold’s applicability in anticancer drug design, though 1,3-diphenyl derivatives require further biological profiling .

Biological Activity

1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of hexahydroquinazolines and has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

- Molecular Formula : CHNO

- Molecular Weight : 304.39 g/mol

- CAS Number : 62582-96-1

Antimicrobial Activity

Recent studies have demonstrated that 1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.8 mg/mL |

The presence of electron-withdrawing groups in the structure enhances its antibacterial activity by increasing lipophilicity and improving interaction with bacterial membranes .

Anticancer Activity

In vitro studies have indicated that this compound possesses notable anticancer properties. It has been tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results are summarized as follows:

| Cancer Cell Line | IC (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 22 |

| PC-3 | 18 |

These findings suggest that the compound can inhibit cancer cell proliferation effectively at relatively low concentrations .

The biological activity of 1,3-Diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Division : Similar to other quinazoline derivatives, it may inhibit key proteins involved in cell division.

- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells.

- Antioxidant Activity : It may also exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study conducted by Ladani et al. (2009) synthesized a series of hexahydroquinazolinones and evaluated their antimicrobial activities. The results indicated that derivatives of this compound had improved activity against resistant bacterial strains .

- Another research highlighted the efficacy of this compound in reducing tumor growth in animal models when administered at specific dosages over a treatment period .

Q & A

Basic: What are the optimal conditions for synthesizing 1,3-diphenyl-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one, and how can purity be verified?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with 2-aminobenzamide derivatives under acidic or basic catalysis. For example, refluxing equimolar quantities of 1,3-diphenylpropan-1-one and urea in acetic acid (20 mL) for 7–10 hours yields the target compound . Post-synthesis purification involves recrystallization from ethanol-dioxane mixtures. Purity verification requires multimodal characterization :

- IR spectroscopy to confirm carbonyl (C=O, ~1720 cm⁻¹) and NH stretches (~3170 cm⁻¹).

- 1H-NMR to identify diastereotopic protons in the hexahydroquinazoline ring (δ 2.91–5.98 ppm, coupling constants J = 6.5–17.3 Hz) .

- Elemental analysis (C, H, N) to validate stoichiometric ratios.

Advanced: How can computational methods resolve contradictions in stereochemical assignments of the hexahydroquinazoline core?

Methodological Answer:

Conflicting stereochemical data (e.g., axial vs. equatorial phenyl orientations) can arise from crystallographic vs. NMR-based interpretations. To resolve this:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized conformers.

Compare computed NMR chemical shifts (via GIAO method) with experimental 1H/13C-NMR data .

Validate using X-ray crystallography if single crystals are obtainable.

Cross-reference with NOESY/ROESY experiments to detect through-space proton interactions .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar quinazolinones?

Methodological Answer:

Key differentiators include:

- Chromatography : HPLC (C18 column, methanol:water 70:30) to assess retention time differences.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+ at m/z 330.16) and fragmentation patterns (e.g., loss of phenyl groups at m/z 248) .

- Thermal analysis : DSC/TGA to compare melting points (e.g., 141°C for the target compound vs. 135°C for 3-methyl analogs) .

Advanced: How does the electronic environment of the quinazolinone ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-deficient quinazolinone core facilitates nucleophilic aromatic substitution (SNAr) at the C6/C8 positions. For Suzuki-Miyaura coupling:

Activate the ring via Pd(OAc)₂/XPhos catalysis in toluene/EtOH.

Use arylboronic acids (e.g., 4-fluorophenyl) to introduce substituents.

Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and optimize ligand/base combinations to mitigate steric hindrance from diphenyl groups .

Basic: What solvent systems are recommended for studying the compound’s solubility and stability?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF for high solubility (>50 mg/mL).

- Aqueous stability : Test pH-dependent degradation in buffered solutions (pH 2–9) using UV-Vis spectroscopy (λmax ~270 nm) .

- Long-term storage : Store under argon at –20°C in amber vials to prevent oxidation.

Advanced: How can in silico docking predict the compound’s potential as an H1-antihistaminic agent?

Methodological Answer:

Target preparation : Download the histamine H1 receptor (PDB ID: 3RZE) and remove water/ligands.

Ligand preparation : Optimize the compound’s geometry using MMFF94 force fields.

Docking : Use AutoDock Vina to simulate binding affinities. Focus on interactions with key residues (e.g., Asp107, Trp158).

Validation : Compare results with known H1 antagonists (e.g., cetirizine) using RMSD analysis .

Basic: How to troubleshoot low yields in the cyclocondensation step?

Methodological Answer:

- Issue : Incomplete ring closure.

- Solutions :

- Increase reaction time (10–12 hours) or temperature (120°C).

- Add molecular sieves (3Å) to absorb water and shift equilibrium.

- Replace acetic acid with trifluoroacetic acid (TFA) for stronger catalysis .

Advanced: What strategies mitigate racemization during functionalization of the chiral hexahydroquinazoline core?

Methodological Answer:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.

- Conduct reactions at low temperatures (–78°C) in anhydrous THF.

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

Basic: How to validate the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer:

- Expose to H₂ (1 atm) with 10% Pd/C in EtOH at 25°C for 24 hours.

- Analyze via 1H-NMR for disappearance of unsaturated protons (δ 5.5–6.5 ppm) or unexpected byproducts .

Advanced: Can this compound serve as a precursor for photoactive materials?

Methodological Answer:

Yes, via:

Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at C6 to enhance π-conjugation.

Photophysical testing : Measure fluorescence quantum yield (ΦF) in DCM (λex = 350 nm).

Applications : Compare with 3,3-diphenyl-3H-naphthopyran derivatives for OLED or sensor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.